AZD6370

Glucokinase activation EC₅₀ comparison allosteric activator potency

AZD6370 is a potent glucokinase activator (EC50 45 nM) with a unique clinical profile that does not impair counterregulatory response to hypoglycemia. It serves as a critical reference compound for metabolic research, distinct from other GKAs. Secure high-purity material for rigorous preclinical studies.

Molecular Formula C21H23N3O6S
Molecular Weight 445.5 g/mol
CAS No. 752239-85-3
Cat. No. B1666226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD6370
CAS752239-85-3
SynonymsAZD-6370;  AZD 6370;  AZD6370.
Molecular FormulaC21H23N3O6S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C
InChIInChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1
InChIKeyRIIDAVMUCMIWKP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD6370 (CAS 752239-85-3): A Clinically-Validated Glucokinase Activator with Differentiated Glucose-Lowering Pharmacology for Type 2 Diabetes Research


AZD6370 is an orally active, small-molecule glucokinase (GK) activator originally developed by AstraZeneca and advanced to Phase II clinical evaluation for type 2 diabetes mellitus [1]. The compound acts as an allosteric activator of glucokinase (hexokinase IV), the key glucose sensor enzyme in pancreatic β-cells and hepatocytes, and exhibits an in vitro EC₅₀ of 45 nM against human recombinant GK . AZD6370 has been characterised in multiple randomised controlled clinical trials, demonstrating dose-dependent reductions in plasma glucose of up to 30% versus placebo in type 2 diabetic patients, with pharmacokinetics that are dose-independent and unaffected by food intake [1]. The compound was discontinued from active development after Phase II but remains a valuable research tool for investigating GK-dependent glucose homeostasis, β-cell function, and hepatic glucose utilisation [2].

Why AZD6370 Cannot Be Assumed Interchangeable with Other Glucokinase Activators Such as AZD1656, Piragliatin, or Dorzagliatin


Glucokinase activators (GKAs) are not a pharmacologically uniform class. Despite sharing a common molecular target, individual GKAs diverge substantially in their binding modes, allosteric activation kinetics, tissue distribution profiles, and the glucose concentration-dependence of their enzyme activation [1]. AZD6370 demonstrates a dual hepatic-pancreatic mechanism evidenced by euglycaemic clamp data showing glucose infusion rate (GIR) enhancement beyond what can be explained by peripheral insulin elevation alone, a property not uniformly documented across all GKA chemotypes [2]. Furthermore, AZD6370 exhibits a specific clinical profile combining 30% placebo-corrected plasma glucose reduction with preserved central counterregulatory hormone responses during hypoglycaemia and pharmacokinetics unaffected by food — a constellation of differentiated features that cannot be presumed for structurally distinct GKAs such as AZD1656 (which showed loss of glycaemic efficacy over 4 months of sustained treatment) or Piragliatin (which demonstrated higher maximal glucose reductions but with dose-limiting hypoglycaemia as the primary adverse event) [3][4]. These pharmacodynamic and clinical divergences mean that substitution of one GKA for another in preclinical or translational research protocols introduces uncontrolled variables that may confound experimental outcomes.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for AZD6370 Relative to Glucokinase Activator Comparators


In Vitro GK Activation Potency: AZD6370 EC₅₀ 45 nM vs. AZD1656 (57–60 nM), GKA23 (34 nM), and GKA71 (110 nM)

In a direct comparative in vitro panel using recombinant human glucokinase, AZD6370 demonstrated an EC₅₀ of 45 nM, situating its potency between GKA23 (EC₅₀ = 34 nM) and GKA71 (EC₅₀ = 110 nM) measured under the same assay conditions [1]. In cross-study comparison, AZD6370 (EC₅₀ = 45 nM) is approximately 1.3-fold more potent than its closest AstraZeneca structural analog AZD1656, which has a reported EC₅₀ of 57 nM (Guide to Immunopharmacology) to 60 nM (multiple vendor sources) against human recombinant GK [2]. This difference, while modest, reflects distinct structure-activity relationships resulting from divergent chemical scaffold modifications between the two development candidates .

Glucokinase activation EC₅₀ comparison allosteric activator potency in vitro pharmacology

Clinical Plasma Glucose Reduction in T2DM Patients: AZD6370 (Up to 30%) vs. AZD1656 (Up to 21–24%) vs. Placebo

In a randomised, placebo-controlled Phase II trial in type 2 diabetes patients (NCT00690287), AZD6370 produced dose-dependent reductions in plasma glucose of up to 30% versus placebo, with statistical significance achieved at both 60 mg and 180 mg doses (p<0.001) in both fasted and fed states [1]. By cross-study comparison, AZD1656 — the closest AstraZeneca GKA analog — produced maximal placebo-corrected reductions in fasting plasma glucose of up to 21% and mean 24-hour plasma glucose of up to 24% in a multiple-ascending-dose study conducted in a comparable T2DM patient population [2]. Piragliatin, a structurally unrelated GKA (Hoffmann-La Roche), achieved higher maximal fasting glucose reduction of 32.5% and postprandial reduction of 35.5% at its highest tested dose (200 mg BID), but with hypoglycaemia reported as the dose-limiting adverse event [3]. AZD6370's 30% glucose reduction was achieved without hypoglycaemia being reported as a prominent dose-limiting concern in the published trial data [1].

Type 2 diabetes plasma glucose reduction clinical pharmacodynamics dose-response

Dual Hepatic-Pancreatic Mechanism of Action: Euglycaemic Clamp Evidence of Extra-Pancreatic Glucose Disposal with AZD6370

In a randomised euglycaemic clamp study in healthy fasting volunteers, AZD6370 at oral doses of 50 mg and 80 mg produced peripheral serum insulin levels comparable to those achieved with subcutaneous short-acting insulin 4 U, yet generated a greater glucose infusion rate (GIR) than insulin alone [1]. This GIR enhancement beyond what can be accounted for by peripheral insulin elevation provides direct pharmacodynamic evidence for an extra-pancreatic — specifically hepatic — component of AZD6370 action, consistent with GK activation in the liver promoting hepatic glucose uptake and glycogen synthesis independently of circulating insulin levels [1]. This dual-site mechanism (pancreatic β-cell insulin secretion plus hepatic glucose disposal) is a pharmacodynamic signature documented specifically for AZD6370 via the euglycaemic clamp methodology, and is not uniformly demonstrated across all GKA chemotypes in published clinical pharmacology studies [2].

Euglycaemic clamp glucose infusion rate hepatic glucose utilisation insulin-independent mechanism

Preserved Central Counterregulatory Response During Hypoglycaemia: AZD6370 vs. AZD1656 vs. Insulin Infusion

In a dedicated randomised, open, two-way crossover study in 12 healthy male volunteers, AZD6370 (single oral 300 mg dose) was compared head-to-head against insulin infusion (0.8 mU/kg/min) using a stepwise hypoglycaemic clamp achieving a glycaemic nadir of 2.7 mmol/L for 30 minutes [1]. AZD6370 had no effect on the counterregulatory responses for norepinephrine, growth hormone, or cortisol compared with insulin infusion, indicating preserved central nervous system-mediated counterregulation [1]. Glucagon responses were attenuated by approximately 30% with both AZD6370 and AZD1656 versus insulin, an effect attributed to local intra-islet hyperinsulinaemia rather than central impairment [1]. Critically, a parallel study with AZD1656 (80 mg) showed a slight increase in epinephrine that was not observed with AZD6370, suggesting a compound-specific difference in sympathoadrenal activation during hypoglycaemia [1]. The preservation of the central counterregulatory axis is notable given that hypothalamic glucokinase expression has been implicated in glucose sensing, and this study provided the first clinical evidence that GKA-induced hypoglycaemia does not impair the CNS counterregulatory defence [1].

Hypoglycaemia counterregulation glucagon response CNS-mediated response safety pharmacology

Pharmacokinetic Advantage: Food-Independent Exposure and Dose-Proportional PK with Smoother 24-Hour Glucose Profile via Divided Dosing

In the Phase II T2DM patient study, AZD6370 pharmacokinetics were explicitly characterised as dose-independent (linear) and unaffected by food intake, a clinically relevant differentiation from several other oral antihyperglycaemic agents whose absorption can be significantly modulated by meals [1]. Additionally, the study demonstrated that dividing the total daily AZD6370 dose (180 mg) into two or four administrations produced a smoother 24-hour glucose profile compared with a single daily dose, providing a flexible dosing paradigm to match experimental requirements for glycaemic variability [1]. AZD6370 was rapidly absorbed and eliminated, with plasma concentrations proportional to dose across the tested range (10–650 mg in healthy volunteers; 20–180 mg in T2DM patients) [2]. In comparison, AZD1656 also demonstrated dose-proportional PK but was noted to form an active metabolite with a longer half-life than the parent compound, introducing an additional pharmacokinetic variable — active metabolite contribution — that is absent for AZD6370, which shows rapid elimination without reported accumulation of active metabolites [3].

Pharmacokinetics food effect dose proportionality divided dosing glucose variability

In Vivo Glucose Lowering Without Hypoglycaemia in a Translational GK Knockout Mouse Model of T2D: AZD6370 at Translational and Supra-Therapeutic Doses

In the heterozygous glucokinase knockout (gkwt/del) mouse — a translational model of type 2 diabetes with validated predictive value for human glucose-lowering therapy — AZD6370 was evaluated at both a translational dose (30 mg/kg/day, producing unbound drug exposures similar to those required for therapeutic glucose lowering in clinical trials) and a supra-therapeutic dose (400 mg/kg/day) [1]. At the supra-therapeutic dose administered for 7 days, AZD6370 significantly lowered fasting blood glucose from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM (P < 0.05) and achieved a sustained, statistically significant reduction in free-feeding blood glucose over the 12-hour post-dose period, without inducing hypoglycaemia [1]. At the translational dose of 30 mg/kg/day, AZD6370 did not significantly affect pre-dose glucose levels but significantly reduced post-dose blood glucose excursions over 12 hours, consistent with a prandial glucose-lowering effect [1]. The absence of hypoglycaemia even at a dose ~13-fold above the translational exposure level distinguishes AZD6370 from certain other GKAs (e.g., Piragliatin) where hypoglycaemia was the primary dose-limiting toxicity in clinical studies [2].

Glucokinase knockout mouse in vivo efficacy translational model hypoglycaemia-free glucose lowering

Optimal Research and Preclinical Application Scenarios for AZD6370 Based on Its Differentiated Evidence Profile


Investigating Hepatic vs. Pancreatic Contributions to Glucokinase-Mediated Glucose Disposal

AZD6370 is the preferred GKA tool compound for euglycaemic clamp studies aiming to dissect hepatic versus pancreatic contributions to glucose lowering. As demonstrated by Sjöstrand et al. (2013), AZD6370 at 50–80 mg produces GIR enhancement beyond that attributable to peripheral insulin elevation alone, providing direct pharmacodynamic evidence of a hepatic (extra-pancreatic) component of action [1]. Researchers designing clamp protocols can leverage this characterised dual-site mechanism by using AZD6370 at doses of 50–80 mg and comparing GIR against insulin-matched controls, whereas GKAs lacking published clamp-derived hepatic evidence would introduce interpretive ambiguity.

Hypoglycaemia Counterregulation Studies Requiring Preserved CNS Glucose Sensing

For experiments investigating the hypothalamic role of glucokinase in central glucose sensing and counterregulatory hormone responses, AZD6370 offers a uniquely clean pharmacological profile. The Norjavaara et al. (2012) study demonstrated that AZD6370 (300 mg) preserves central counterregulatory responses (norepinephrine, GH, cortisol) during controlled hypoglycaemia (nadir 2.7 mmol/L), without the confounding epinephrine elevation observed with AZD1656 [2]. This makes AZD6370 the tool compound of choice for stepwise hypoglycaemic clamp protocols in healthy volunteers or animal models where the goal is to isolate CNS-mediated counterregulation from sympathoadrenal confounders.

Chronic In Vivo Metabolic Studies Requiring Sustained Glucose Lowering Without Hypoglycaemic Risk

AZD6370 is well-suited for chronic repeat-dosing studies in hyperglycaemic rodent models where maintaining glycaemic stability without hypoglycaemic episodes is critical. In the gkwt/del mouse model of T2D, 7-day oral dosing at 400 mg/kg/day reduced fasting glucose from 12.5 to 9.1 mM (P<0.05) without inducing hypoglycaemia, even at doses ~13-fold above translational exposure levels [3]. This wide therapeutic window contrasts with GKAs such as Piragliatin, where hypoglycaemia was the primary dose-limiting adverse event in clinical evaluation [4], making AZD6370 a safer option for long-term metabolic studies where hypoglycaemia would confound interpretation or compromise animal welfare.

Oral Glucose Tolerance Test (OGTT) and Prandial Glucose Excursion Studies in T2D Models

The clinical evidence that AZD6370 reduces both fasting and postprandial glucose by up to 30% versus placebo, with efficacy in both fasted and fed states and the ability to smooth 24-hour glucose profiles via divided dosing [5], positions this compound as a reference GKA for OGTT and meal-tolerance test protocols. At translational doses (30 mg/kg/day in mice), AZD6370 significantly reduced post-dose blood glucose excursions without affecting pre-dose glucose, mimicking a prandial glucose-lowering profile [3]. Researchers comparing novel GKA candidates or combination therapies against a well-characterised clinical benchmark can use AZD6370 as a positive control with extensive published pharmacokinetic and pharmacodynamic characterisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD6370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.